2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where 3,5-dimethylpyrazole reacts with 4,6-dimethyl-5-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Agriculture: The compound is studied for its use as a plant growth regulator and pesticide.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives
- Bis(pyrazolyl)methanes
- Imidazole containing compounds
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is unique due to its dual ring structure combining pyrazole and pyrimidine, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets and exhibit diverse activities compared to compounds with only one type of ring structure.
Properties
Molecular Formula |
C11H15N5 |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C11H15N5/c1-6-5-7(2)16(15-6)11-13-8(3)10(12)9(4)14-11/h5H,12H2,1-4H3 |
InChI Key |
FDJDMBCHBQHJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)C)N)C)C |
Origin of Product |
United States |
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